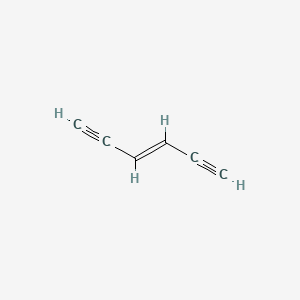
Xylooctaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xylooctaose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls . The hydrolysis process involves the use of enzymes such as endo-xylanases and β-xylosidases, which break down xylan into xylooligosaccharides of varying lengths, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrothermal pretreatment of lignocellulosic biomass, such as sugarcane bagasse and straw . This process optimizes the conditions for maximum xylooligosaccharide production, including this compound, by using a central composite rotational design in conjunction with response surface methodology .
Análisis De Reacciones Químicas
Types of Reactions
Xylooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using endo-xylanases and β-xylosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding sugar alcohol.
Major Products Formed
Hydrolysis: Produces shorter xylooligosaccharides and xylose.
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces sugar alcohols from this compound.
Aplicaciones Científicas De Investigación
Xylooctaose has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing functional foods and nutraceuticals aimed at improving gut health.
Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Mecanismo De Acción
Xylooctaose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth and activity of beneficial intestinal bacteria, such as Bifidobacterium and Lactobacillus . These bacteria ferment this compound to produce short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .
Comparación Con Compuestos Similares
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotriose: A trisaccharide composed of three xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Uniqueness of Xylooctaose
This compound is unique due to its longer chain length compared to other xylooligosaccharides, which may result in different prebiotic effects and fermentation profiles . Its ability to promote the growth of specific beneficial bacteria makes it a valuable compound for developing functional foods and nutraceuticals aimed at improving gut health .
Propiedades
Fórmula molecular |
C40H66O33 |
|---|---|
Peso molecular |
1074.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C40H66O33/c41-9-1-60-34(26(51)17(9)42)68-11-3-62-36(28(53)19(11)44)70-13-5-64-38(30(55)21(13)46)72-15-7-66-40(32(57)23(15)48)73-16-8-65-39(31(56)24(16)49)71-14-6-63-37(29(54)22(14)47)69-12-4-61-35(27(52)20(12)45)67-10-2-59-33(58)25(50)18(10)43/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33?,34+,35+,36+,37+,38+,39+,40+/m1/s1 |
Clave InChI |
COQWSOCJXGVOAE-JXZHDXSJSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7CO[C@H]([C@@H]([C@H]7O)O)O[C@@H]8COC([C@@H]([C@H]8O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)OC8COC(C(C8O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)


![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)



![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)




![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
